2-chloro-6-fluorobenzyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Overview
Description
2-chloro-6-fluorobenzyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a useful research compound. Its molecular formula is C17H10ClFN2O6 and its molecular weight is 392.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.0211419 g/mol and the complexity rating of the compound is 641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of AKOS001220912, also known as SR-01000274814 or 2-chloro-6-fluorobenzyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate, are PD-1 and VEGF . PD-1 is a protein on the surface of T cells that acts as an immune checkpoint, inhibiting the immune response. VEGF is a signal protein that stimulates the formation of blood vessels, playing a crucial role in tumor angiogenesis .
Mode of Action
AKOS001220912 is a bispecific antibody designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis . It binds strongly to both human PD-1 and VEGF, effectively blocking their interactions with ligands and the downstream signaling effects .
Biochemical Pathways
The compound affects the PD-1/VEGF signaling pathways . By blocking these pathways, it inhibits PD-1-mediated immunosuppression and VEGF-induced angiogenesis, thereby enhancing the body’s immune response against tumors and inhibiting tumor growth .
Result of Action
The molecular and cellular effects of AKOS001220912 include reduced expression of PD-1 on human T-cell lines, increased potency on blockade of PD-1/PD-L1 signaling, and enhanced T cell activation . It also leads to enhanced VEGF-signaling blockade . These effects result in a significant dose-dependent antitumor response .
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFN2O6/c18-11-4-2-5-12(19)10(11)8-27-14(22)7-20-16(23)9-3-1-6-13(21(25)26)15(9)17(20)24/h1-6H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFDOOZXFIMKNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)OCC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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